methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
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Overview
Description
Methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms, a benzoyl group, and a cyclopropane ring fused to a chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated benzoyl derivatives and chromene-based molecules. Examples include methyl 4-bromobenzoate and 6-bromo-1-methyl-1H-benzo[d]imidazole .
Uniqueness
Methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate is unique due to its combination of bromine atoms, benzoyl group, and cyclopropane ring fused to a chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16Br2O5 |
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Molecular Weight |
508.2 g/mol |
IUPAC Name |
methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C21H16Br2O5/c1-3-20(17(24)11-4-6-12(22)7-5-11)16-14-10-13(23)8-9-15(14)28-19(26)21(16,20)18(25)27-2/h4-10,16H,3H2,1-2H3 |
InChI Key |
RWTSRXYOMIUXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)OC)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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